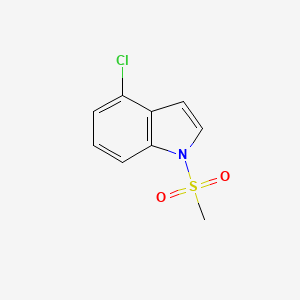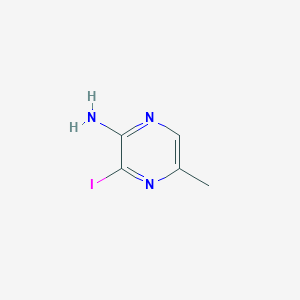
2-(Iodomethyl)-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-3-methylpyrazine typically involves the iodination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Iodomethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding methyl derivatives.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, hydrogen peroxide in the presence of vanadium pentoxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-3-methylpyrazine depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparación Con Compuestos Similares
- 2-(Bromomethyl)-3-methylpyrazine
- 2-(Chloromethyl)-3-methylpyrazine
- 2-(Fluoromethyl)-3-methylpyrazine
Comparison: 2-(Iodomethyl)-3-methylpyrazine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity can be advantageous in specific synthetic applications where high reactivity is desired .
Propiedades
Fórmula molecular |
C6H7IN2 |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
2-(iodomethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H7IN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 |
Clave InChI |
FJSGWFSZLYBYQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)



![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)

